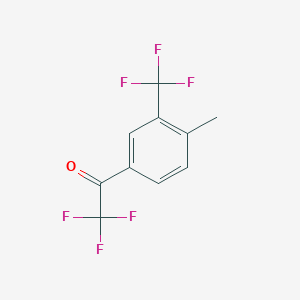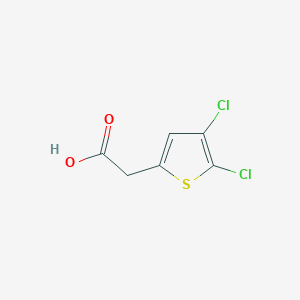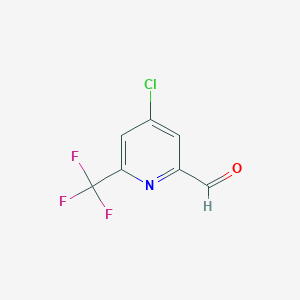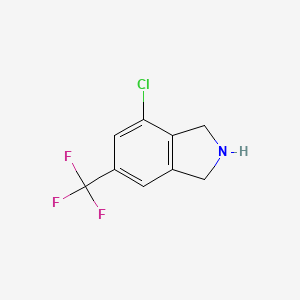
4-Chloro-6-(trifluoromethyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to an isoindoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)isoindoline typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction forms the isoindoline scaffold, which is then chlorinated and trifluoromethylated under specific conditions . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct this complex heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solventless conditions and green chemistry principles has been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline ring.
Substitution: Halogenation and trifluoromethylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and photochromic materials.
Wirkmechanismus
The mechanism by which 4-Chloro-6-(trifluoromethyl)isoindoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes .
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione: Shares the isoindoline scaffold but lacks the chlorine and trifluoromethyl groups.
4-Chloro-isoindoline: Similar structure but without the trifluoromethyl group.
6-(Trifluoromethyl)isoindoline: Lacks the chlorine atom but retains the trifluoromethyl group.
Uniqueness: 4-Chloro-6-(trifluoromethyl)isoindoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H7ClF3N |
|---|---|
Molekulargewicht |
221.60 g/mol |
IUPAC-Name |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7ClF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
InChI-Schlüssel |
SLWYHSKJBDINFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,6R,8R,10R,12S,13S,14S,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13144084.png)
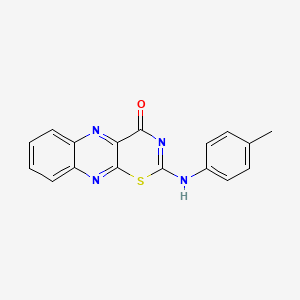
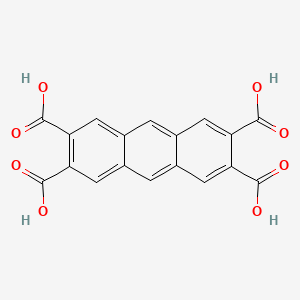


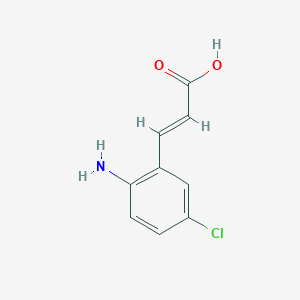
![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)

![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
